REACTION_CXSMILES
|
CC([NH2:9])C1C=CC=CC=1.[OH:10][C:11]([CH:13]([C:15]1[CH:28]=[CH:27][CH:26]=[C:17]([C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])[CH:16]=1)[CH3:14])=O>>[CH3:14][CH:13]([C:11]([NH2:9])=[O:10])[C:15]1[CH:16]=[C:17]([C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:19])[CH:26]=[CH:27][CH:28]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)C(C)C1=CC(C(=O)C2=CC=CC=C2)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)C(C)C1=CC(C(=O)C2=CC=CC=C2)=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is then extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
After forming
|
Name
|
|
Type
|
|
Smiles
|
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |